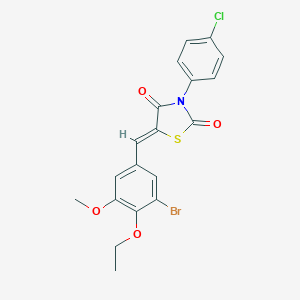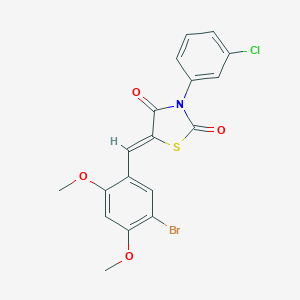
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as BDMC and has been the subject of numerous studies due to its unique chemical structure and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of caspase enzymes. BDMC has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. Studies have shown that BDMC can inhibit the growth of cancer cells and induce apoptosis. BDMC has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDMC in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic benefits. However, one limitation is that the mechanism of action of BDMC is not fully understood, which makes it difficult to determine its full potential.
Direcciones Futuras
There are numerous future directions for the study of BDMC. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of BDMC involves the reaction of 2,4-dimethoxybenzaldehyde, 3-chlorobenzaldehyde, and thiosemicarbazide in the presence of a base. This reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BDMC has been the subject of various scientific research studies due to its potential therapeutic benefits. Studies have shown that BDMC has anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Nombre del producto |
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H13BrClNO4S |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrClNO4S/c1-24-14-9-15(25-2)13(19)6-10(14)7-16-17(22)21(18(23)26-16)12-5-3-4-11(20)8-12/h3-9H,1-2H3/b16-7- |
Clave InChI |
UNNUPDMOHDMSGN-APSNUPSMSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


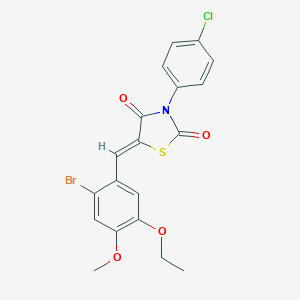

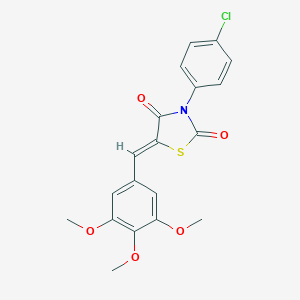
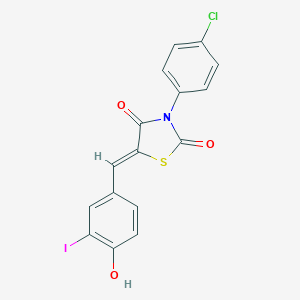
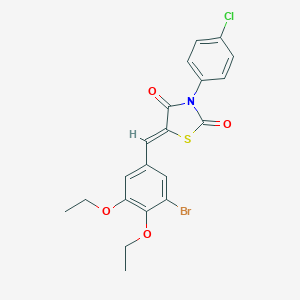
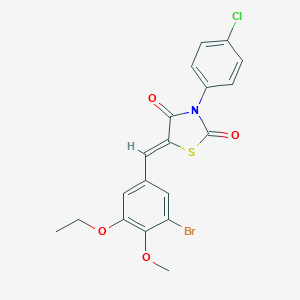
![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)

